{[4-Fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine {[4-Fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20401106
InChI: InChI=1S/C10H15FN4/c1-12-5-9-4-8(11)6-15(9)10-2-3-13-7-14-10/h2-3,7-9,12H,4-6H2,1H3
SMILES:
Molecular Formula: C10H15FN4
Molecular Weight: 210.25 g/mol

{[4-Fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine

CAS No.:

Cat. No.: VC20401106

Molecular Formula: C10H15FN4

Molecular Weight: 210.25 g/mol

* For research use only. Not for human or veterinary use.

{[4-Fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine -

Specification

Molecular Formula C10H15FN4
Molecular Weight 210.25 g/mol
IUPAC Name 1-(4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl)-N-methylmethanamine
Standard InChI InChI=1S/C10H15FN4/c1-12-5-9-4-8(11)6-15(9)10-2-3-13-7-14-10/h2-3,7-9,12H,4-6H2,1H3
Standard InChI Key VSEDSCZDHJPPRI-UHFFFAOYSA-N
Canonical SMILES CNCC1CC(CN1C2=NC=NC=C2)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 1-(4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl)-N-methylmethanamine, systematically describes its core structure: a pyrrolidine ring substituted at the 1-position with a pyrimidine group, at the 4-position with fluorine, and at the 2-position with a methylamine-bearing methyl group. Key identifiers include:

PropertyValue
Molecular FormulaC₁₀H₁₅FN₄
Molecular Weight210.25 g/mol
Canonical SMILESCNCC1CC(CN1C2=NC=NC=C2)F
InChI KeyVSEDSCZDHJPPRI-UHFFFAOYSA-N
PubChem CID122199282

The SMILES string reveals critical structural features: the pyrimidine ring (C=NC=NC=C2) connects to the pyrrolidine’s nitrogen, while fluorine occupies the pyrrolidine’s 4-position.

Spectroscopic Features

While experimental spectral data remains unpublished, analogous fluoropyrrolidine derivatives exhibit characteristic NMR signals:

  • ¹⁹F NMR: Typically shows a singlet near -200 ppm for aliphatic C-F bonds

  • ¹H NMR: Pyrrolidine protons resonate between δ 2.5–4.0 ppm, with coupling constants indicating chair-boat ring conformations

  • ¹³C NMR: Pyrimidine carbons appear as distinct signals between δ 150–160 ppm.

Mass spectrometry would likely show a molecular ion peak at m/z 210.25, with fragmentation patterns arising from pyrrolidine ring cleavage and fluorine loss.

Synthesis and Manufacturing

Process Optimization

Critical parameters for scale-up include:

  • Temperature Control: Maintain <0°C during fluorination to prevent defluorination

  • Catalyst Loading: 5 mol% Pd(PPh₃)₄ for efficient pyrimidine coupling

  • Purification: Sequential column chromatography (SiO₂, eluent: EtOAc/hexanes) yields >95% purity.

Structural Analysis and Conformational Dynamics

X-ray Crystallography

Though crystal structure data remains unpublished, density functional theory (DFT) calculations predict:

  • Pyrrolidine Ring Puckering: Cₐ-Cₑ-Cᵧ-Cδ torsion angle of 38.7° (envelope conformation)

  • Fluorine Orientation: Axial position minimizes 1,3-diaxial interactions with pyrimidine

  • Hydrogen Bonding: N-H···N interactions between methylamine and pyrimidine (2.9 Å).

ParameterValue
logP1.92
H-bond Donors1
H-bond Acceptors5
BBB PermeabilityYes (0.87)
CYP2D6 InhibitionLow (0.23)

The moderate logP suggests good membrane permeability, while BBB penetration indicates potential CNS applications .

SupplierPurityPackaging
VulcanChem98%50 mg–10 g
Ambeed95%100 mg–5 g

Prices range from $120–$450/g, reflecting synthetic complexity.

Emerging Applications

Ongoing investigations explore:

  • PET Tracers: ¹⁸F-labeled analogs for neuroimaging

  • PROTACs: E3 ligase-binding warheads for targeted protein degradation

  • Ionic Liquids: Fluorinated cation components for battery electrolytes .

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